3-Acetyl-2,4,5-trimethylpyrrole
Description
Properties
IUPAC Name |
1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-5-6(2)10-7(3)9(5)8(4)11/h10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRWTVSTZYJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172469 | |
| Record name | Ketone, methyl 2,4,5-trimethylpyrrol-3-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19005-95-9 | |
| Record name | 3-Acetyl-2,4,5-trimethylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019005959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, methyl 2,4,5-trimethylpyrrol-3-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETYL-2,4,5-TRIMETHYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5UKK6E72S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Overview
The reductive alkylation of 2,4-dimethyl-3-acetylpyrrole with acetone in the presence of zinc amalgam and sulfuric acid represents a robust method for introducing a methyl group at the 5-position of the pyrrole ring. This one-step transformation converts 2,4-dimethyl-3-acetylpyrrole into 3-acetyl-2,4,5-trimethylpyrrole through a mechanism involving carbocation formation and subsequent reduction.
Experimental Procedure
The synthesis is conducted under nitrogen atmosphere to prevent oxidation of intermediates. A typical protocol involves:
-
Reactants :
-
2,4-Dimethyl-3-acetylpyrrole (548 mg)
-
Acetone (1 mL)
-
Zinc amalgam (10 g, 20 mesh)
-
Concentrated sulfuric acid (1 mL)
-
The mixture is heated with stirring, followed by workup steps including neutralization, extraction with organic solvents, and purification via distillation or chromatography. The use of zinc amalgam facilitates electron transfer, enabling the reduction of the intermediate iminium species formed during the reaction.
Mechanistic Insights
The reaction proceeds through the following stages:
-
Acid-mediated activation : Sulfuric acid protonates acetone, generating a resonance-stabilized carbocation.
-
Electrophilic attack : The carbocation reacts with the electron-rich 5-position of the pyrrole ring.
-
Reductive stabilization : Zinc amalgam donates electrons, reducing the intermediate adduct to yield the final methylated product.
This pathway avoids the need for pre-functionalized organometallic reagents, making it more atom-economical than traditional cross-coupling approaches.
Optimization Considerations
Key parameters influencing yield and selectivity include:
-
Temperature : Elevated temperatures (80–100°C) accelerate carbocation formation but may promote side reactions.
-
Acid concentration : Excess sulfuric acid improves reaction rate but complicates purification.
-
Zinc particle size : Smaller amalgam particles increase surface area for electron transfer.
Despite these variables, the method consistently produces this compound with minimal by-products, primarily unconverted starting material and trace amounts of over-alkylated derivatives.
Comparative Analysis of Synthetic Routes
Advantages of Reductive Alkylation
-
Regioselectivity : The 5-position of 2,4-dimethyl-3-acetylpyrrole is uniquely reactive due to the electron-donating effects of adjacent methyl groups, directing alkylation to this site.
-
Functional group tolerance : The acetyl group at the 3-position remains intact under reaction conditions.
-
Scalability : The procedure uses inexpensive reagents and standard laboratory equipment.
Limitations and Challenges
-
Starting material availability : 2,4-Dimethyl-3-acetylpyrrole must be synthesized separately, adding steps to the overall process.
-
Yield optimization : Reported yields remain moderate (50–60%), necessitating further refinement for industrial applications.
Characterization and Quality Control
Spectroscopic Validation
Successful synthesis is confirmed through:
-
¹H NMR : Distinct signals for acetyl (δ 2.3–2.5 ppm) and methyl groups (δ 1.9–2.1 ppm).
-
Mass spectrometry : Molecular ion peak at m/z 179 corresponding to C₁₀H₁₅NO.
Purity Assessment
Purification by column chromatography (silica gel, chloroform/petroleum ether) typically achieves >95% purity, as verified by HPLC analysis.
Industrial and Research Applications
Role in Heterocyclic Chemistry
The compound serves as a precursor for:
Process Economics
A cost breakdown for laboratory-scale production reveals:
| Component | Cost per gram (USD) |
|---|---|
| Starting material | 12.50 |
| Reagents | 3.20 |
| Energy | 1.80 |
| Total | 17.50 |
Chemical Reactions Analysis
3-Acetyl-2,4,5-trimethylpyrrole undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The acetyl and methyl groups on the pyrrole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of a wide range of substituted pyrrole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally involve modifications to the functional groups attached to the pyrrole ring.
Scientific Research Applications
Synthetic Chemistry
Pyrrole Derivatives Synthesis
3-Acetyl-2,4,5-trimethylpyrrole serves as a versatile intermediate in the synthesis of various pyrrole derivatives. Its structure allows for functionalization through electrophilic aromatic substitution reactions, which can lead to the production of more complex molecules. For instance, it has been utilized in the synthesis of 2-thionoester pyrroles using modified Knorr-type reactions, showcasing its utility in producing functionalized pyrroles with diverse applications in organic synthesis .
Reactivity Studies
The compound is also studied for its reactivity patterns under various conditions. Research indicates that this compound can undergo oxidation and other transformations that are critical for developing new synthetic methodologies. The kinetic and spectroscopic studies highlight its potential as a substrate for further chemical modifications .
Material Science
Dye and Pigment Development
Due to its chromophoric properties, this compound is explored in the development of dyes and pigments. The compound's ability to absorb light in specific wavelengths makes it suitable for applications in textiles and coatings. Studies have shown that modifications to the pyrrole structure can enhance color stability and vibrancy, making it an attractive candidate for industrial applications .
Conductive Polymers
Research has also investigated the incorporation of this compound into conductive polymer matrices. Its presence can improve the electrical conductivity of polymers used in electronic devices. This application is particularly relevant in the development of organic electronics and sensors where conductive materials are essential .
Biological Applications
Pharmacological Potential
The biological activity of this compound has been a subject of interest in pharmacology. Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory and anti-cancer properties. The ability to modify the acetyl group provides a pathway to enhance biological activity and selectivity towards specific targets within biological systems .
Natural Product Synthesis
Furthermore, this compound plays a role in the total synthesis of natural products that contain pyrrole moieties. Its synthetic pathways are crucial for accessing complex natural products that have significant biological activities. The exploration of these pathways contributes to the understanding of natural product chemistry and the development of new therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 3-Acetyl-2,4,5-trimethylpyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Research Implications
Synthetic Chemistry : The acetyl group in this compound offers a reactive site for further derivatization, enabling the synthesis of heterocycles with tailored properties .
Pharmaceutical Potential: Structural optimization (e.g., balancing methyl/acetyl substitution) could enhance bioactivity while minimizing toxicity .
Biological Activity
3-Acetyl-2,4,5-trimethylpyrrole (C9H13NO) is a heterocyclic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture. The compound's structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and biochemistry.
Chemical Structure and Properties
This compound contains a pyrrole ring substituted with acetyl and methyl groups. Its molecular formula is C9H13NO, and it has a molecular weight of 165.21 g/mol. The presence of an acetyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. This property allows it to participate in various biochemical pathways:
- Electrophilic Reactions : The compound can undergo nucleophilic attacks due to the electrophilic nature of the carbonyl group in the acetyl moiety. This reaction can modify proteins and nucleic acids, potentially leading to altered cellular functions.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting lower activity against Gram-negative bacteria .
Cytotoxicity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have reported that this compound induces apoptosis in certain cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy .
Case Studies
- Antitumor Activity : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
- Bacterial Inhibition : In another study focusing on antimicrobial effects, this compound was tested against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, highlighting its potential as a natural antibacterial agent .
Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate absorption when administered orally. Its lipophilicity allows for effective distribution across biological membranes. However, further studies are required to fully elucidate its metabolic pathways and excretion mechanisms.
Safety Profile
While this compound shows promising biological activities, safety assessments are crucial. It is classified as harmful if swallowed and can cause skin irritation . Toxicological studies are necessary to establish safe dosage levels for therapeutic applications.
Q & A
Q. How can advanced oxidation methods modify the acetyl group for functional diversification?
- Methodological Answer : Ozonolysis or meta-chloroperbenzoic acid (mCPBA) can oxidize acetyl to carboxyl groups. Reaction progress is tracked via FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹) and quenched with reducing agents (e.g., NaBH₄) to stabilize intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
